molecular formula C15H19N3O3 B13468908 tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13468908
M. Wt: 289.33 g/mol
InChI Key: XGCSOXAIYBYYCV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H19N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyanopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanopyridine moiety is particularly important for its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a cyanopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 3-(4-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSOXAIYBYYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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